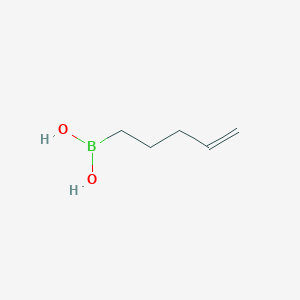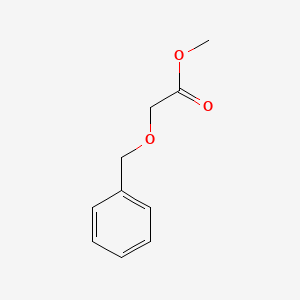
Methyl 2-(benzyloxy)acetate
概要
説明
Methyl 2-(benzyloxy)acetate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the synthesis of various organic molecules. The compound has the molecular formula C10H12O3 and is known for its applications in both academic research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)acetate can be synthesized through the esterification of 2-(benzyloxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques.
化学反応の分析
Types of Reactions: Methyl 2-(benzyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 2-(benzyloxy)acetic acid and methanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Transesterification: Alcohols in the presence of acid or base catalysts.
Major Products:
Hydrolysis: 2-(benzyloxy)acetic acid and methanol.
Reduction: 2-(benzyloxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Methyl 2-(benzyloxy)acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 2-(benzyloxy)acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-(benzyloxy)acetic acid, which can further participate in biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and other proteins .
類似化合物との比較
- Ethyl 2-(benzyloxy)acetate
- Methyl 2-(phenoxy)acetate
- Methyl 2-(benzyloxy)propanoate
Comparison: Methyl 2-(benzyloxy)acetate is unique due to its specific ester linkage and the presence of a benzyloxy group. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, ethyl 2-(benzyloxy)acetate has a similar structure but with an ethyl group instead of a methyl group, leading to differences in boiling points and reactivity .
特性
IUPAC Name |
methyl 2-phenylmethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIZSSWCVSZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471651 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-43-8 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
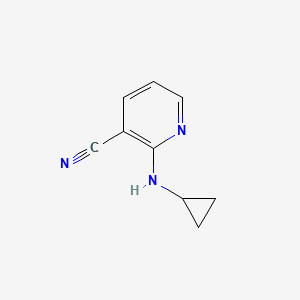
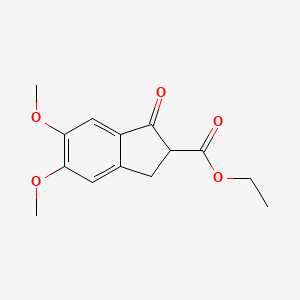
![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
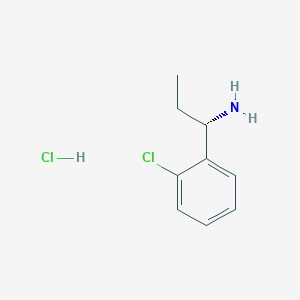
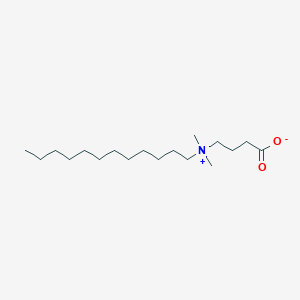
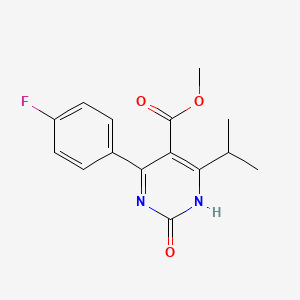
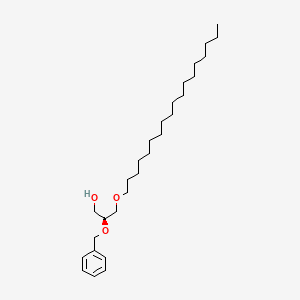
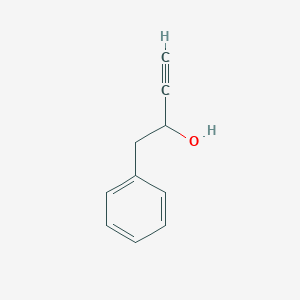
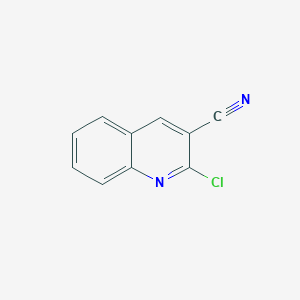

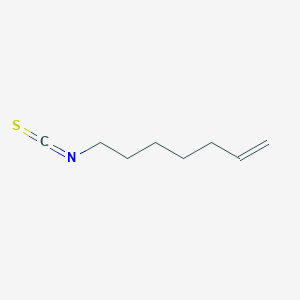
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)
